

# Unraveling the Anti-Tumor Activity of 1D228: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 1D228     |           |
| Cat. No.:            | B15601252 | Get Quote |

A comprehensive review of the preclinical data on the novel c-Met/TRK inhibitor, **1D228**, reveals promising anti-tumor efficacy. This guide synthesizes the available experimental evidence, offering a comparative perspective against other targeted therapies and underscoring the need for further independent validation.

Published research presents **1D228** as a potent dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1][2][3] The primary data available for **1D228** originates from a single study by An et al., which provides a detailed investigation of its activity in preclinical models of gastric and liver cancer.[1] This guide, therefore, serves as a detailed summary of these initial findings and a comparative analysis against the alternatives tested in the same study, namely Tepotinib and the combination of Larotrectinib and Tepotinib.

## **Comparative In Vitro Efficacy**

The initial in vitro evaluation of **1D228** demonstrated its potent inhibitory activity against c-Met kinase and cancer cell proliferation. When compared to Tepotinib, a known c-Met inhibitor, **1D228** exhibited a lower IC50 value, indicating higher potency.[1]



| Compound  | Target Kinase | IC50 (nM)[1] | Cell Line | IC50 (nM)[1] |
|-----------|---------------|--------------|-----------|--------------|
| 1D228     | c-Met         | 0.98         | МНСС97Н   | 4.3          |
| MKN45     | 1.0           |              |           |              |
| Tepotinib | c-Met         | 3.7          | МНСС97Н   | 13           |
| MKN45     | 1.65          |              |           |              |

In addition to its effect on c-Met, **1D228** also showed inhibitory activity against TRK kinases.[1]

| Compound | Target Kinase | IC50 (nM)[1] |
|----------|---------------|--------------|
| 1D228    | TRKA          | 111.5        |
| TRKB     | 23.68         |              |
| TRKC     | 25.48         | _            |

# **In Vivo Anti-Tumor Activity**

In xenograft models of gastric (MKN45) and liver (MHCC97H) cancer, **1D228** demonstrated robust tumor growth inhibition (TGI) that was significantly greater than that observed with Tepotinib at the same dosage.[1][2]

| Cancer Model    | Treatment | Dosage    | TGI (%)[1][2] |
|-----------------|-----------|-----------|---------------|
| Gastric (MKN45) | 1D228     | 8 mg/kg/d | 94.8          |
| Tepotinib       | 8 mg/kg/d | 67.61     |               |
| Liver (MHCC97H) | 1D228     | 4 mg/kg/d | 93.4          |
| Tepotinib       | 4 mg/kg/d | 63.9      |               |

Furthermore, in the MKN45 gastric cancer model, monotherapy with **1D228** was reported to have stronger anti-tumor activity and lower toxicity compared to the combination of Larotrectinib (a TRK inhibitor) and Tepotinib.[1][3]





# Mechanism of Action: Dual Inhibition of c-Met and TRK Signaling

**1D228** exerts its anti-tumor effects by inhibiting the phosphorylation of both c-Met and TRKB.[1] This dual inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival. The study by An et al. suggests that in some cancers, TRKB activation may be dependent on c-Met activity, highlighting the potential advantage of a dual inhibitor like **1D228**.[1]



Click to download full resolution via product page

Fig. 1: Simplified signaling pathway of 1D228 and comparators.

# **Experimental Protocols**

The findings presented are based on a series of in vitro and in vivo experiments as detailed by An et al.[1]

In Vitro Kinase and Cell Proliferation Assays:



- Kinase Inhibition Assay: The inhibitory activity of 1D228 and Tepotinib against c-Met and TRK kinases was determined using biochemical assays.
- Cell Lines: Human hepatocellular carcinoma (MHCC97H) and gastric cancer (MKN45) cell lines were used.
- Proliferation Assay: The half-maximal inhibitory concentration (IC50) was determined using a
  CCK-8 assay after treating the cells with varying concentrations of the compounds.

### In Vivo Xenograft Studies:

- Animal Model: Nude mice were used for the xenograft models.
- Tumor Implantation: MHCC97H or MKN45 cells were subcutaneously injected into the mice.
- Treatment: Once tumors reached a certain volume, mice were treated with 1D228, Tepotinib, or a combination of Larotrectinib and Tepotinib.
- Efficacy Assessment: Tumor volume and body weight were measured regularly to assess tumor growth inhibition and toxicity.





Click to download full resolution via product page

Fig. 2: Generalized workflow for in vivo xenograft studies.



## **Conclusion and Future Directions**

The initial preclinical data on **1D228** are promising, suggesting it may be a potent anti-tumor agent with a favorable efficacy profile compared to Tepotinib and the combination of Larotrectinib and Tepotinib in the models tested.[1] Its dual inhibitory action on c-Met and TRK pathways presents a rational approach for cancers where these pathways are co-activated.[1]

However, it is crucial to emphasize that these findings are from a single study and await independent validation. For researchers, scientists, and drug development professionals, the data presented herein provides a strong foundation for further investigation into the therapeutic potential of **1D228**. Future independent studies are warranted to confirm these initial findings, explore the activity of **1D228** in a broader range of cancer models, and further elucidate its safety and pharmacokinetic profiles.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Anti-Tumor Activity of 1D228: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601252#cross-validation-of-1d228-activity-in-independent-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com